N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide belongs to a class of 1,4-benzothiazine derivatives characterized by a bicyclic thiazine core fused with a benzene ring. The structure features a trifluoromethyl (-CF₃) group at position 6 of the benzothiazine moiety and a substituted phenylacetamide group at position 2. The 3,4-dimethylphenyl substituent on the acetamide nitrogen introduces steric and electronic modifications that influence biological activity and physicochemical properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-10-3-5-13(7-11(10)2)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)4-6-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORGLRGDXYWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 394.41 g/mol. The structure includes a benzothiazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H17F3N2O2S |
| Molecular Weight | 394.41 g/mol |
| CAS Number | 305372-94-5 |
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. In studies evaluating related benzothiazine derivatives, compounds demonstrated efficacy in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, compounds with structural similarities showed protective indices (PI) indicating their potential as anticonvulsants at varying dosages .
The proposed mechanism of action for benzothiazine derivatives involves modulation of voltage-gated sodium channels (VGSCs) and gamma-aminobutyric acid (GABA) receptors. Docking studies have suggested that these compounds bind to VGSCs similarly to established anticonvulsants like phenytoin and carbamazepine . Moreover, the interaction with GABA receptors may enhance inhibitory neurotransmission, contributing to their anticonvulsant effects.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticonvulsant Activity : A series of thiazole derivatives were synthesized and tested for their anticonvulsant properties. The most active compound displayed an ED50 of 23.4 mg/kg in MES models, suggesting a promising profile for further development .
- Neurotoxicity Assessment : In another study, the neurotoxic effects of various benzothiazine derivatives were evaluated alongside their anticonvulsant activities. The results indicated that while some compounds were effective against seizures, they did not exhibit significant neurotoxicity at therapeutic doses .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution characteristics, which are critical for their efficacy as therapeutic agents .
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide may exhibit antimicrobial activity. The benzothiazine structure is known for its potential to inhibit bacterial growth and could be explored further for developing new antibiotics.
Anticancer Potential
Research suggests that this compound may interact with specific enzymes or receptors involved in tumor growth inhibition. The unique combination of the dimethylphenyl group and trifluoromethyl substitution is believed to enhance its biological activity compared to other similar compounds. Further investigations are required to elucidate its mechanism of action against cancer cells.
Structure Comparison with Similar Compounds
A comparative analysis of structurally similar compounds reveals the uniqueness of this compound:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | Structure | Antimicrobial activity |
| N-(4-chloro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | Structure | Potential anticancer activity |
| N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetamide | Structure | Inhibitor of insulin release |
Case Studies and Research Findings
Several studies have been conducted to explore the pharmacological potential of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-y]acetamide can inhibit specific microbial strains. These findings suggest a pathway for developing new antimicrobial agents.
- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinities of this compound with various biological targets. Molecular docking results indicate strong interactions with enzymes related to cancer proliferation pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
*Estimated based on structural similarity.
Physicochemical Properties
- Solubility and pKa : The N-(2-butoxyphenyl) analog () has a predicted pKa of 11.80, suggesting moderate solubility in physiological conditions. The target compound’s dimethyl groups may lower pKa slightly, enhancing membrane permeability .
- Molecular Weight : All analogs fall within 400–440 g/mol, adhering to Lipinski’s rule for drug-likeness. The trifluoromethylphenyl derivative () has the highest molar mass (434.36), which may marginally affect absorption .
Structural Insights from Crystallography
While direct crystallographic data for the target compound are unavailable, analogs like those in and were likely analyzed using SHELX software (). These tools enable precise determination of dihedral angles and hydrogen-bonding patterns, critical for understanding conformational stability .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
